molecular formula C30H30F2O6S2 B1261419 Triphenylsulfonium 4-hydroxy-1-adamantyloxycarbonyldifluoromethanesulfonate

Triphenylsulfonium 4-hydroxy-1-adamantyloxycarbonyldifluoromethanesulfonate

Cat. No.: B1261419
M. Wt: 588.7 g/mol
InChI Key: MKWXXVNEIXBTMB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Triphenylsulfonium 4-hydroxy-1-adamantyloxycarbonyldifluoromethanesulfonate is an organic salt. It contains a triphenylsulfonium. It derives from an adamantane-1,4-diol.

Properties

Molecular Formula

C30H30F2O6S2

Molecular Weight

588.7 g/mol

IUPAC Name

1,1-difluoro-2-[(4-hydroxy-1-adamantyl)oxy]-2-oxoethanesulfonate;triphenylsulfanium

InChI

InChI=1S/C18H15S.C12H16F2O6S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12(14,21(17,18)19)10(16)20-11-3-6-1-7(4-11)9(15)8(2-6)5-11/h1-15H;6-9,15H,1-5H2,(H,17,18,19)/q+1;/p-1

InChI Key

MKWXXVNEIXBTMB-UHFFFAOYSA-M

Canonical SMILES

C1C2CC3CC(C2)(CC1C3O)OC(=O)C(F)(F)S(=O)(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.69 Parts of triphenylsulfonium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate was dissolved in 15 parts of acetonitrile. Into the solution was added dropwise a solution obtained by dissolving 0.15 part of sodium borohydride in 1.51 parts of ion-exchanged water. After the added mixture was stirred for 5 hours, 1N hydrochloric acid was added thereto, and extracted with 1.13 parts of chloroform. After repeatedly washed with ion exchanged water, the organic layer obtained was concentrated. To the concentrate, acetonitrile was added, then the added mixture was concentrated. The concentrate was added dropwise into ethyl acetate. The mixture was filtrated to obtain solid. The solid was dried to obtain 2.20 parts of triphenylsulfonium 4-hydroxy-1-adamantyloxycarbonyldifluoromethanesulfonate in the form of white solid, which is called as acid generator B2. As a result of analyses by 1H-NMR and LCMS, the acid generator B2 determined to be a mixture of two isomers.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triphenylsulfonium 4-hydroxy-1-adamantyloxycarbonyldifluoromethanesulfonate
Reactant of Route 2
Triphenylsulfonium 4-hydroxy-1-adamantyloxycarbonyldifluoromethanesulfonate
Reactant of Route 3
Triphenylsulfonium 4-hydroxy-1-adamantyloxycarbonyldifluoromethanesulfonate
Reactant of Route 4
Triphenylsulfonium 4-hydroxy-1-adamantyloxycarbonyldifluoromethanesulfonate
Reactant of Route 5
Triphenylsulfonium 4-hydroxy-1-adamantyloxycarbonyldifluoromethanesulfonate
Reactant of Route 6
Triphenylsulfonium 4-hydroxy-1-adamantyloxycarbonyldifluoromethanesulfonate

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